N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
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Description
N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S2 and its molecular weight is 420.55. The purity is usually 95%.
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Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. The thiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Formula: C26H28N6O2S2
Molecular Weight: 520.67 g/mol
CAS Number: 666821-15-4
The biological activity of the compound is largely attributed to its ability to interact with various biological targets. The thiazole ring enhances the compound's lipophilicity and facilitates cellular uptake. The presence of the hexahydroquinazolin moiety suggests potential interactions with enzymes involved in metabolic pathways.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Studies: In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as MDA-MB-231. The increase in annexin V-FITC positive cells indicates significant apoptotic activity, with a reported increase of 22-fold compared to control groups .
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- Inhibition Studies: The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of carbonic anhydrases (CAs), which are essential for bacterial growth and survival .
3. Anti-inflammatory Effects
Thiazole derivatives are often associated with anti-inflammatory properties:
- Inflammation Models: Preliminary data suggest that the compound may reduce inflammatory markers in cell cultures, although specific pathways remain to be elucidated.
Structure-Activity Relationship (SAR)
The structure of N-(4-methyl-1,3-thiazol-2-yl)-2-{...} plays a crucial role in its biological efficacy:
Component | Contribution to Activity |
---|---|
Thiazole Ring | Enhances lipophilicity and bioactivity |
Hexahydroquinazolin | Potential enzyme interaction |
Acetamide Group | May influence solubility and stability |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and evaluated for anticancer activity against various cell lines. Results indicated that modifications to the thiazole ring significantly affected cytotoxicity levels .
- Antimicrobial Efficacy : Research on thiazole-containing sulfonamides showed effective inhibition of bacterial growth through CA inhibition mechanisms. This study emphasizes the importance of structural components in determining antimicrobial potency .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-12-10-28-18(20-12)21-16(24)11-27-17-14-6-2-3-7-15(14)23(19(25)22-17)9-13-5-4-8-26-13/h10,13H,2-9,11H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFWBYSEPIOANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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